molecular formula C15H17ClN4O4S B14979085 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione

5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14979085
M. Wt: 384.8 g/mol
InChI Key: ITKAVODFGUNUEZ-UHFFFAOYSA-N
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Description

5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a dihydropyrimidinone derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17ClN4O4S

Molecular Weight

384.8 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H17ClN4O4S/c1-10-13(14(21)18-15(22)17-10)25(23,24)20-7-5-19(6-8-20)12-4-2-3-11(16)9-12/h2-4,9H,5-8H2,1H3,(H2,17,18,21,22)

InChI Key

ITKAVODFGUNUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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